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Compound of Interest

Compound Name: 5'-O-DMT-2'-O-TBDMS-Ac-rC

Cat. No.: B180004 Get Quote

An In-depth Technical Guide to the Synthesis and Purification of 5'-O-DMT-2'-O-TBDMS-N-

acetyl-rC

This guide provides a comprehensive overview of the synthesis and purification of 5'-O-DMT-2'-

O-TBDMS-N-acetyl-rC, a crucial phosphoramidite building block for the solid-phase synthesis

of RNA. The strategic placement of three distinct protecting groups—the 5'-O-Dimethoxytrityl

(DMT), the 2'-O-tert-Butyldimethylsilyl (TBDMS), and the N-acetyl (Ac)—is fundamental to the

successful stepwise assembly of RNA chains. This document details the organocatalytic

synthesis for selective 2'-O-silylation, purification protocols, and its application in automated

RNA synthesis, intended for researchers, scientists, and professionals in drug development.

Synthesis of 5'-O-DMT-2'-O-TBDMS-N-acetyl-rC
The primary challenge in synthesizing 2'-O-protected ribonucleosides is the selective

functionalization of the 2'-hydroxyl group over the 3'-hydroxyl group. A highly effective method

utilizes a small organic catalyst to achieve high regioselectivity, avoiding complex multi-step

protection and deprotection strategies.[1] This approach allows for the direct and efficient

production of the desired 2'-O-TBDMS protected cytidine derivative.

Synthesis Workflow
The synthesis involves a one-step selective silylation of the 2'-hydroxyl group on the N-acetyl-

5'-O-DMT-cytidine precursor, catalyzed by a specialized organic catalyst.
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Caption: Organocatalytic synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC.

Quantitative Data for Synthesis
The following table summarizes the quantitative results for the selective 2'-O-silylation of N-

acetyl-5'-O-DMT-cytidine.[1]

Parameter Value Notes

Starting Material
N-Acetyl-5'-O-DMT-cytidine

(5c)
1.76 g, 3.0 mmol

Catalyst Loading Catalyst 4 168.8 mg, 0.6 mmol (20 mol%)

Reaction Time 48 hours Stirred at room temperature

Yield 95.5% 2.01 g, 2.86 mmol

Selectivity (2':3') 98.8 : 1.2 Determined by HPLC

TLC Rf 0.40 95:5 (v/v) CH2Cl2/MeOH

Experimental Protocol: Catalytic 2'-O-Silylation
This protocol is adapted from the method described for producing 2'-O-TBS protected

mononucleosides using an organic catalyst.[1]
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Materials and Reagents:

N4-Acetyl-5'-O-DMTr-cytidine (Protected cytidine 5c)

Organic Catalyst 4

Anhydrous Tetrahydrofuran (THF)

N,N-diisopropylethylamine (DIPEA)

tert-butyldimethylsilyl chloride (TBDMS-Cl)

Methanol (MeOH)

Silica Gel for column chromatography

Ethyl acetate (EtOAc)

Dichloromethane (CH2Cl2)

Procedure:

In a glovebox, add protected cytidine 5c (1.76 g, 3.0 mmol) and catalyst 4 (168.8 mg, 0.6

mmol) to a round-bottom flask.

Add anhydrous THF (5.0 mL) by syringe and seal the flask.

Remove the flask from the glovebox.

Add DIPEA and a solution of TBDMS-Cl in anhydrous THF.

Allow the reaction to stir for 48 hours at room temperature.

To quench the reaction, add DIPEA and methanol. Stir for 1 minute.

Remove the resulting salt by passing the reaction mixture through a small plug of silica gel,

eluting with ethyl acetate.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the final product as a

foamy solid.

Purification
Purification is critical at two stages: first, to isolate the protected monomer after synthesis, and

second, to purify the full-length RNA oligonucleotide after solid-phase synthesis.

Protocol 1: Post-Synthesis Purification via Column
Chromatography
The crude product from the synthesis reaction is purified using standard silica gel column

chromatography.

Procedure:

Prepare a silica gel column packed in an appropriate solvent system (e.g., a gradient of

methanol in dichloromethane).

Dissolve the crude product in a minimal amount of dichloromethane.

Load the sample onto the column.

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH).

Monitor fractions by TLC (95:5 CH2Cl2/MeOH).[1]

Combine fractions containing the pure product (Rf = 0.40) and concentrate under vacuum to

yield the purified 5'-O-DMT-2'-O-TBDMS-Ac-rC.

Protocol 2: Post-Oligonucleotide Synthesis Purification
(DMT-ON)
After the completion of solid-phase RNA synthesis, the final product is purified using a method

that leverages the acid-labile 5'-DMT group. This "DMT-ON" purification efficiently separates

the full-length oligonucleotide (which retains the DMT group) from shorter failure sequences

(which do not).[2]
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Workflow for DMT-ON Cartridge Purification

Crude Oligonucleotides
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(Washed to Waste)

4. Elute with Buffer DMT Cation
(Washed to Waste)

Purified Full-Length RNA
(DMT-OFF)
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Caption: DMT-ON affinity purification workflow for RNA oligonucleotides.

Procedure:

Cleavage & Deprotection: After synthesis, cleave the oligonucleotide from the solid support

and deprotect the base and phosphate protecting groups using a standard solution (e.g.,

AMA - Ammonium hydroxide/40% Aqueous Methylamine).[2] The 5'-DMT and 2'-TBDMS

groups remain intact.

Loading: Dilute the deprotected DMT-ON oligonucleotide solution with an appropriate loading

buffer and apply it to the purification cartridge. The DMT group ensures that the full-length

sequence binds to the hydrophobic resin.[2]
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Washing: Wash the cartridge with a low-concentration acetonitrile solution to remove all

unbound failure sequences (which lack the DMT group).

Detritylation: Apply an acid solution (e.g., 2-4% trifluoroacetic acid in water) to the cartridge.

This cleaves the DMT group from the bound, full-length oligonucleotide.[2]

Elution: Elute the now DMT-OFF, purified full-length oligonucleotide from the cartridge using

a suitable buffer.

Desalting: The final purified RNA is typically desalted using size-exclusion chromatography

or ethanol precipitation.

Application in Solid-Phase RNA Synthesis
5'-O-DMT-2'-O-TBDMS-Ac-rC, once converted to its 3'-phosphoramidite form, is a key building

block for automated solid-phase RNA synthesis. The synthesis proceeds in a 3' to 5' direction

through a repeated four-step cycle for each nucleotide addition.[3][4]

The Four-Step Solid-Phase Synthesis Cycle

1. Detritylation

2. Coupling

 Exposes 5'-OH 

3. Capping

 Adds Monomer 

4. Oxidation

 Blocks Failures 

 Stabilizes Linkage 
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Caption: The four-step cycle of automated solid-phase RNA synthesis.

Detritylation: The acid-labile 5'-DMT group of the nucleotide bound to the solid support is

removed, exposing the 5'-hydroxyl group for the next reaction.[4]

Coupling: The 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite is activated and couples with

the free 5'-hydroxyl group of the growing RNA chain.[4]

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from

participating in subsequent cycles, which prevents the formation of deletion mutations.[4]

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a

stable phosphate triester.[4]

This cycle is repeated until the desired RNA sequence is fully assembled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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